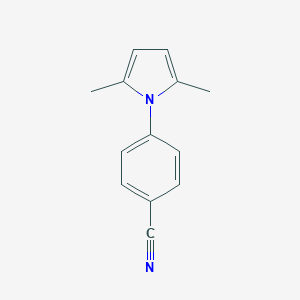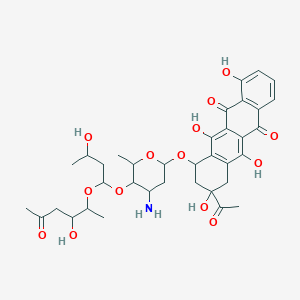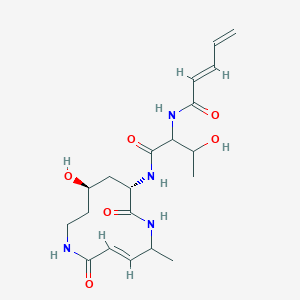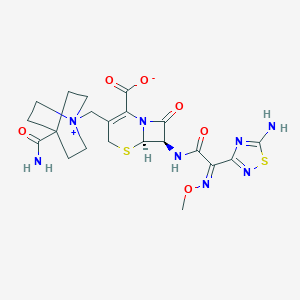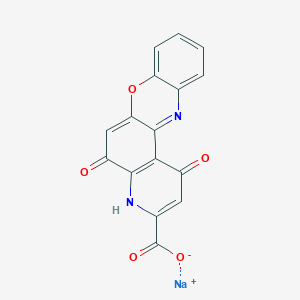
Pirenoxinnatrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphin-6-glucuronid ist ein Metabolit der Phase II von Morphin, einem Opioid, das zur Behandlung akuter und chronischer Schmerzen eingesetzt wird. Es entsteht durch die Konjugation von Morphin mit Glucuronsäure, einem primären Stoffwechselweg für Morphin . Morphin-6-glucuronid ist bekannt für seine analgetische Wirkung, die stärker ist als die von Morphin selbst . Bei Personen mit Nierenversagen kann es sich zu toxischen Konzentrationen ansammeln .
Herstellungsmethoden
Morphin-6-glucuronid wird aus Morphin durch einen Prozess namens Glucuronidierung synthetisiert. Dies beinhaltet das Enzym UDP-Glucuronosyltransferase 2B7 (UGT2B7), das den Transfer von Glucuronsäure auf Morphin katalysiert . Die Syntheseroute beinhaltet typischerweise die Verwendung von Glucuronsäurederivaten und spezifischen Reaktionsbedingungen, um die Bildung der Glucuronidbindung zu gewährleisten . Industrielle Produktionsmethoden beinhalten häufig die Verwendung von rekombinanten Enzymen, um den Glucuronidierungsprozess zu erleichtern .
Wissenschaftliche Forschungsanwendungen
Morphin-6-glucuronid hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Pharmakologie. Es wird auf seine analgetischen Eigenschaften und sein Potenzial als Schmerzmittel untersucht . Untersuchungen haben gezeigt, dass Morphin-6-glucuronid im Vergleich zu Morphin möglicherweise weniger Nebenwirkungen hat, was es zu einem Kandidaten für die postoperative Analgesie und andere Schmerztherapieverfahren macht . Darüber hinaus wird es in pharmakokinetischen Studien verwendet, um den Metabolismus und die Ausscheidung von Morphin im Körper zu verstehen .
Wirkmechanismus
Morphin-6-glucuronid entfaltet seine Wirkung hauptsächlich durch die Wirkung auf den μ-Opioidrezeptor, ähnlich wie Morphin . Es hat eine geringfügig höhere Affinität zum δ-Opioidrezeptor und eine geringere Affinität zum κ-Opioidrezeptor im Vergleich zu Morphin . Die analgetische Wirkung von Morphin-6-glucuronid wird auf seine Interaktion mit diesen Opioidrezeptoren zurückgeführt, die an der Modulation von Schmerzsignalen im zentralen Nervensystem beteiligt sind . Der Mechanismus der Atemdepression der Verbindung beinhaltet eine Verringerung der Reaktionsfähigkeit der Atemzentren des Hirnstamms auf einen Anstieg der Kohlendioxidspannung .
Wirkmechanismus
Target of Action
Pirenoxine Sodium, also known as PRX, primarily targets the lens of the eye . The lens is a crucial part of the eye responsible for focusing light onto the retina, which allows us to see clearly. The primary role of Pirenoxine Sodium is to prevent the opacification of the lens, thereby preventing cataract formation .
Mode of Action
Pirenoxine Sodium works by inhibiting lens opacification, which is a key factor in the development of cataracts . It achieves this by preventing oxidative attacks on the lens . Oxidative stress in the lens can lead to the formation of cataracts, so by reducing this stress, Pirenoxine Sodium helps to prevent cataract formation.
Biochemical Pathways
It is known that pirenoxine sodium interacts withselenite or calcium ions , which have been identified as factors leading to the formation of lens cataracts . By interacting with these ions, Pirenoxine Sodium can reduce their impact on the lens and thus help to prevent cataract formation.
Result of Action
The primary result of Pirenoxine Sodium’s action is the reduction in lens cloudiness . In liquid solutions, Pirenoxine Sodium has been shown to decrease the cloudiness of a crystallin solution, which is produced to mimic the environment of the eye . Specifically, Pirenoxine Sodium reduces the cloudiness of the lens solution containing calcium by 38% and reduces the cloudiness of the selenite solution by 11% .
Action Environment
The action of Pirenoxine Sodium is influenced by the environment within the eye. The presence of selenite or calcium ions in the eye can lead to the formation of cataracts . Therefore, the efficacy of Pirenoxine Sodium may be influenced by the levels of these ions within the eye.
Biochemische Analyse
Biochemical Properties
Pirenoxine Sodium interacts with selenite or calcium ions that have been proven as factors leading to the formation of lens cataract . It reduces the cloudiness of the lens solution containing calcium by 38% and reduced the cloudiness of the selenite solution by 11% .
Cellular Effects
Pirenoxine Sodium, with its strong antioxidant properties, has demonstrated beneficial effects on lens opacity from in vitro and in vivo models . It has been shown to cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .
Molecular Mechanism
The molecular mechanism of Pirenoxine Sodium involves interactions with selenite or calcium ions . The mechanism of selenium-induced cataratogenesis is attributed to decreased calcium-ATPase activity and increased calcium-induced proteolysis .
Dosage Effects in Animal Models
In animal models, Pirenoxine Sodium has demonstrated hypoglycemic effects in a dose-dependent manner
Metabolic Pathways
It is known to interfere with lens glucose metabolism mediated by AR in the polyol pathway via NADPH oxidation, resulting in inhibition of sorbitol synthesis and a reduction of further osmotic damage .
Transport and Distribution
Given its role in interacting with selenite or calcium ions, it may be distributed wherever these ions are present .
Subcellular Localization
Given its role in interacting with selenite or calcium ions, it may be localized wherever these ions are present .
Vorbereitungsmethoden
Morphine-6-glucuronide is synthesized from morphine through a process called glucuronidation. This involves the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which catalyzes the transfer of glucuronic acid to morphine . The synthetic route typically involves the use of glucuronic acid derivatives and specific reaction conditions to ensure the formation of the glucuronide bond . Industrial production methods often involve the use of recombinant enzymes to facilitate the glucuronidation process .
Analyse Chemischer Reaktionen
Morphin-6-glucuronid unterliegt in einem Laborumfeld hauptsächlich Stoffwechselreaktionen und nicht chemischen Reaktionen. Es entsteht durch die Glucuronidierung von Morphin, bei der ein Glucuronsäuremolekül an das Morphinmolekül addiert wird . Diese Reaktion wird durch das Enzym UDP-Glucuronosyltransferase 2B7 (UGT2B7) katalysiert . Das Hauptprodukt dieser Reaktion ist Morphin-6-glucuronid, das starke analgetische Wirkungen hat .
Vergleich Mit ähnlichen Verbindungen
Morphin-6-glucuronid wird oft mit Morphin und Morphin-3-glucuronid verglichen. Während Morphin-3-glucuronid ein inaktiver Metabolit ist, der keine analgetische Wirkung hat, ist Morphin-6-glucuronid ein starkes Analgetikum . Morphin-6-glucuronid ist auch hydrophiler als Morphin, was seine Fähigkeit beeinflusst, die Blut-Hirn-Schranke zu überwinden . Dies macht Morphin-6-glucuronid für bestimmte Anwendungen zu einem attraktiveren Analgetikum, da es im Vergleich zu Morphin möglicherweise weniger Nebenwirkungen auf das zentrale Nervensystem hat . Andere ähnliche Verbindungen sind Codein-6-glucuronid und Hydromorphon-3-glucuronid, die ebenfalls Metaboliten von Opioid-Arzneimitteln sind .
Eigenschaften
CAS-Nummer |
51410-30-1 |
|---|---|
Molekularformel |
C16H8N2NaO5 |
Molekulargewicht |
331.23 g/mol |
IUPAC-Name |
sodium;1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylate |
InChI |
InChI=1S/C16H8N2O5.Na/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12;/h1-6H,(H,18,19)(H,21,22); |
InChI-Schlüssel |
RGHHPSKBKRXNPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)[O-])O2.[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2.[Na] |
Key on ui other cas no. |
51410-30-1 |
Verwandte CAS-Nummern |
1043-21-6 (Parent) |
Synonyme |
PIRENOXINE SODIUM; 1-HYDROXY-5-OXO-5H-PYRIDO[3,2-A]PHENOXAZINE-3-CARBOXYLIC ACID MONOSODIUM SALT; sodium 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate; 1-Hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid sodium salt; Catalin sodium; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


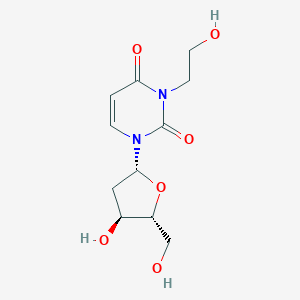
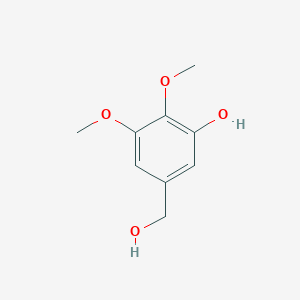
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
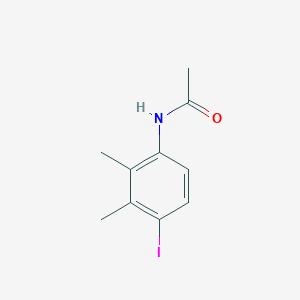
![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)
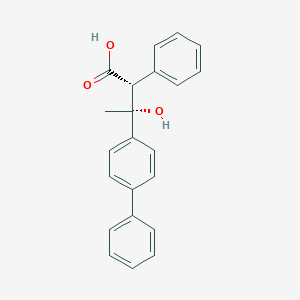


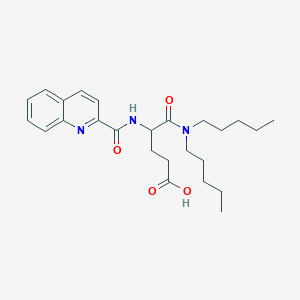
![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
